Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate

Vue d'ensemble

Description

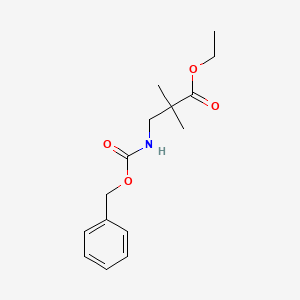

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to an amino group, which is further connected to a dimethylpropanoate moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate typically involves the esterification of 3-amino-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The amino group is protected using the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions. The reaction conditions generally include:

Reagents: 3-amino-2,2-dimethylpropanoic acid, ethanol, benzyloxycarbonyl chloride (Cbz-Cl)

Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid

Solvents: Organic solvents like dichloromethane or toluene

Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxycarbonyl (Cbz) group can be removed under hydrogenation conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as a solvent

Reduction: Lithium aluminum hydride (LiAlH4), dry ether as a solvent

Substitution: Hydrogen gas, palladium on carbon (Pd/C) catalyst

Major Products Formed

Hydrolysis: 3-amino-2,2-dimethylpropanoic acid

Reduction: Ethyl 3-amino-2,2-dimethylpropanol

Substitution: 3-amino-2,2-dimethylpropanoate

Applications De Recherche Scientifique

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. The Cbz group can be removed under mild conditions, revealing the free amine for further reactions.

Comparaison Avec Des Composés Similaires

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate can be compared with other similar compounds such as:

Ethyl 3-aminopropanoate: Lacks the benzyloxycarbonyl (Cbz) protecting group, making it more reactive.

Ethyl 3-(((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate: Contains a tert-butoxycarbonyl (Boc) protecting group instead of Cbz, offering different stability and reactivity profiles.

The uniqueness of this compound lies in its specific protecting group, which provides a balance between stability and ease of removal, making it a valuable tool in organic synthesis.

Activité Biologique

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is an organic compound categorized as an ester. It features a benzyloxycarbonyl (Cbz) protecting group linked to an amino group, which is further connected to a dimethylpropanoate structure. This compound plays a significant role in organic synthesis, particularly in peptide formation and other complex molecules.

Chemical Structure

The chemical structure can be represented as follows:

Where the specific values for , , , and can vary based on the molecular configuration.

This compound primarily acts as a protecting group in organic synthesis. The Cbz group shields the amino functionality from unwanted reactions, facilitating selective modifications of other functional groups. Upon removal of the Cbz group under mild conditions, the free amine can participate in further reactions, which is crucial in biological systems for enzyme-substrate interactions and protein modifications.

Applications in Research

- Peptide Synthesis : This compound is often employed as an intermediate in synthesizing peptides and other biologically relevant molecules.

- Enzyme Studies : It is utilized to investigate enzyme-substrate interactions, aiding in understanding biochemical pathways.

- Drug Development : There is ongoing research into its potential applications in drug formulation and delivery systems.

- Chemical Reactions : The compound undergoes various reactions, including hydrolysis and reduction, which are important for generating biologically active derivatives.

Study 1: Enzyme Inhibition

A study explored the use of this compound as a substrate for enzyme inhibition assays. The results indicated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Study 2: Drug Delivery Systems

Research has demonstrated that modifications of this compound can enhance drug solubility and stability. This work highlights its utility in developing advanced drug delivery systems that improve bioavailability.

Comparative Biological Activity

Research Findings

Recent investigations into the biological activities of this compound have revealed its potential in various applications:

- Anticancer Properties : Preliminary studies suggest that certain derivatives may exhibit anticancer activity by targeting specific cellular pathways.

- Antimicrobial Activity : Some analogs have shown promise against bacterial strains, indicating potential for development into antimicrobial agents.

Propriétés

IUPAC Name |

ethyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-19-13(17)15(2,3)11-16-14(18)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDFJNDHYBYLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.